molecular formula C9H13NO2 B174890 2-(2-Amino-4-methylphenoxy)ethanol CAS No. 156564-82-8

2-(2-Amino-4-methylphenoxy)ethanol

Cat. No.: B174890
CAS No.: 156564-82-8
M. Wt: 167.2 g/mol
InChI Key: WCLGOXUDUDSLOC-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methylphenoxy)ethanol is an organic compound with the molecular formula C9H13NO2 It is characterized by the presence of an amino group, a methyl group, and a phenoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-methylphenoxy)ethanol typically involves the reaction of 2-amino-4-methylphenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-amino-4-methylphenol+ethylene oxideThis compound\text{2-amino-4-methylphenol} + \text{ethylene oxide} \rightarrow \text{this compound} 2-amino-4-methylphenol+ethylene oxide→this compound

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the phenol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as:

    Reactant Preparation: Ensuring high purity of 2-amino-4-methylphenol and ethylene oxide.

    Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.

    Purification: Using techniques like distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-methylphenoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Nitro derivatives or quinones.

    Reduction: Primary or secondary amines.

    Substitution: Alkylated or acylated phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-4-methylphenoxy)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Amino-4-methylphenoxy)ethanol exerts its effects can vary depending on the context. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The phenoxyethanol moiety can facilitate membrane permeability, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Amino-4-chlorophenoxy)ethanol: Similar structure but with a chlorine substituent instead of a methyl group.

    2-(2-Amino-4-nitrophenoxy)ethanol: Contains a nitro group, which significantly alters its chemical properties.

    2-(2-Amino-4-methylphenoxy)propane: Similar structure but with a propane chain instead of an ethanol chain.

Uniqueness

2-(2-Amino-4-methylphenoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a phenoxyethanol moiety allows for diverse interactions and applications, setting it apart from other similar compounds.

Properties

IUPAC Name

2-(2-amino-4-methylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-2-3-9(8(10)6-7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLGOXUDUDSLOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627940
Record name 2-(2-Amino-4-methylphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156564-82-8
Record name 2-(2-Hydroxyethoxy)-5-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156564-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Amino-4-methylphenoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-4-methylphenoxy)ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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